molecular formula C14H23NO5 B061268 (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 166410-05-5

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B061268
M. Wt: 285.34 g/mol
InChI Key: MPNWQUWKRDADHK-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate and related compounds often involves multi-step processes starting from readily available materials. For instance, Sasaki et al. (2020) reported an efficient method for synthesizing a highly functionalized 2-pyrrolidinone, showcasing the utility of this compound in further chemical transformations (Sasaki et al., 2020).

Molecular Structure Analysis

Crystallographic and spectroscopic methods play a crucial role in understanding the molecular structure of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate derivatives. For example, Didierjean et al. (2004) used X-ray studies to reveal the molecular structure of related compounds, elucidating the orientation and configuration of functional groups within the molecule (Didierjean et al., 2004).

Chemical Reactions and Properties

The reactivity of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate involves its participation in various chemical reactions, leading to the synthesis of complex molecules. For instance, efficient methods for synthesizing macrocyclic Tyk2 inhibitors demonstrate the compound's utility in medicinal chemistry (Sasaki et al., 2020).

Scientific Research Applications

Parallel Solution-phase Synthesis

This compound has been used in the parallel solution-phase synthesis of a library of N(4')-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These compounds were prepared in yields ranging from 47% to 90% by treating di-tert-butyl (2S,4E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate with various anilines and amino acids, showcasing the versatility of this compound in synthesizing pyroglutamic acid derivatives with potential bioactivity (Svete et al., 2010).

Supramolecular Arrangement and Weak Intermolecular Interactions

Research into the supramolecular arrangement of 3-oxopyrrolidine analogues, including (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, emphasizes the role of weak interactions like CH⋯O and CH⋯π in the assembly of complex structures. Despite lacking strong hydrogen bond donors and acceptors, these compounds form diverse supramolecular assemblies, underscoring the compound's potential in designing materials with specific structural characteristics (Samipillai et al., 2016).

Combinatorial Synthesis

The compound serves as a key intermediate in the combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting its utility in creating libraries of biologically active compounds through solution-phase synthesis. This showcases its application in drug discovery and development (Malavašič et al., 2007).

Crystal Structure Analysis

Studies involving crystal structure analysis of 3-oxopyrrolidine derivatives, including (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, have provided insights into the molecular and crystal structures stabilized by weak intramolecular hydrogen bonds. This information is crucial for understanding the stability and reactivity of these compounds, relevant in materials science and pharmaceutical research (Çolak et al., 2021).

Synthesis of Macrocyclic Tyk2 Inhibitors

Additionally, the compound has demonstrated utility in synthesizing highly functionalized 2-pyrrolidinones, leading to the identification of potent and selective macrocyclic Tyk2 inhibitors. This application is particularly relevant in medicinal chemistry, providing a pathway to novel therapeutics (Sasaki et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ditert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWQUWKRDADHK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463123
Record name Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
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Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

CAS RN

166410-05-5
Record name 1,2-Bis(1,1-dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate
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Record name (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
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Record name Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
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Record name di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
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